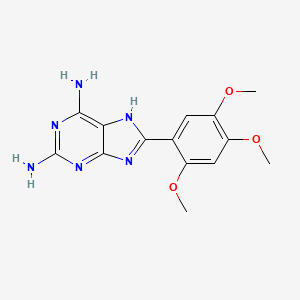
8-(2,4,5-trimethoxyphenyl)-3h-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine core substituted with a 2,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with guanidine derivatives under acidic conditions to form the purine ring system. This is followed by further functionalization to introduce the diamine groups at the 2 and 6 positions of the purine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 2 and 6 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. This compound has been shown to inhibit enzymes like tubulin and heat shock protein 90, affecting cellular processes such as cell division and stress response .
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
3,4,5-trimethoxyphenyl derivatives: Compounds with similar methoxy substitutions on the phenyl ring.
Uniqueness
8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine is unique due to its purine core combined with the 2,4,5-trimethoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
194613-10-0 |
|---|---|
Molecular Formula |
C14H16N6O3 |
Molecular Weight |
316.32 g/mol |
IUPAC Name |
8-(2,4,5-trimethoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C14H16N6O3/c1-21-7-5-9(23-3)8(22-2)4-6(7)12-17-10-11(15)18-14(16)20-13(10)19-12/h4-5H,1-3H3,(H5,15,16,17,18,19,20) |
InChI Key |
RPTOJQVHIPKIRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC3=NC(=NC(=C3N2)N)N)OC)OC |
Key on ui other cas no. |
194613-10-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


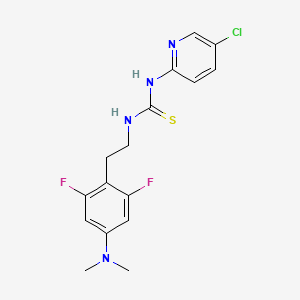
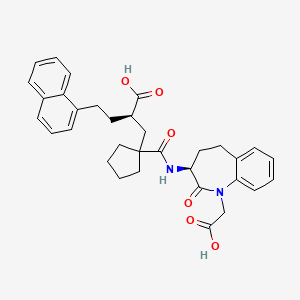
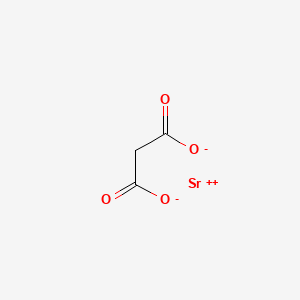
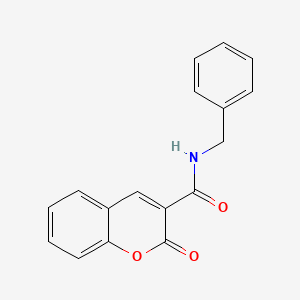
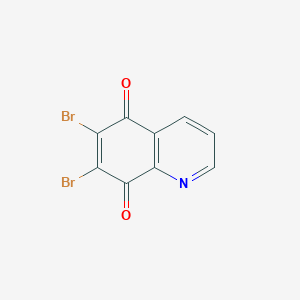
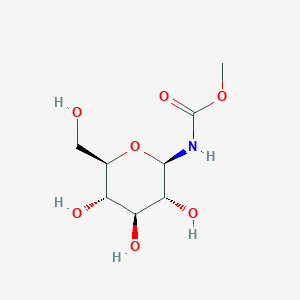

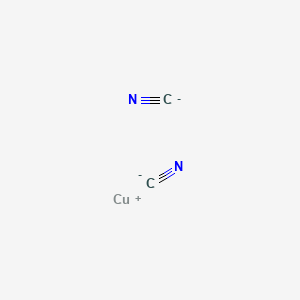
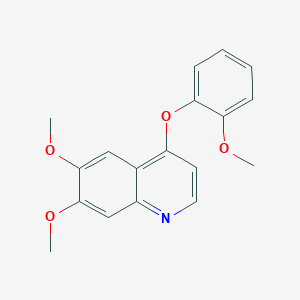
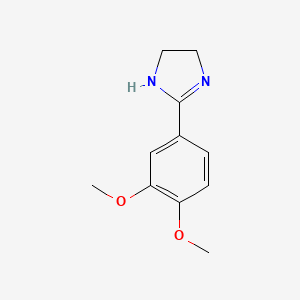
![(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B3062224.png)
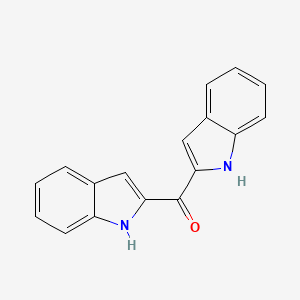
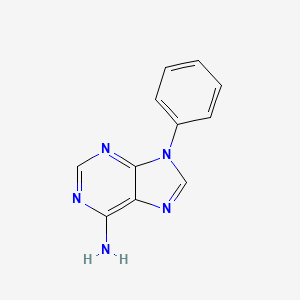
![N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3062239.png)
